Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate
Description
Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C6H6ClNO3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3/c1-3-4(7)5(8-11-3)6(9)10-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCFDISHEIYRIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-5-methylisoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-methylisoxazole with methyl chloroformate in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 18-crown-6 . The reaction is usually carried out at elevated temperatures (around 80°C) for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of methyl 4-chloro-5-methylisoxazole-3-carboxylate may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: Isoxazole derivatives are known to participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Cycloaddition Reactions: Catalysts such as copper (I) or ruthenium (II) are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while cycloaddition reactions can produce complex heterocyclic compounds with potential biological activities .
Scientific Research Applications
Organic Synthesis
Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate serves as a versatile building block in organic synthesis. Its oxazole structure facilitates the formation of more complex heterocyclic compounds through various chemical reactions.
Key Synthetic Pathways
- Condensation Reactions : The compound can participate in condensation reactions with amines or other nucleophiles to form substituted oxazoles or oxazolidines.
- Functionalization : The chlorine atom in the structure allows for further functionalization via nucleophilic substitution reactions, enabling the synthesis of derivatives with enhanced properties.
Medicinal Chemistry
The compound has garnered attention for its potential pharmacological applications, particularly in the development of antimicrobial and anticancer agents.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- In vitro assays demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL.
Anticancer Potential
The anticancer activities of this compound are being actively explored. Research suggests that it may inhibit cancer cell proliferation through mechanisms such as:
- Apoptosis Induction : The compound has been shown to increase levels of caspase enzymes involved in apoptotic pathways.
- Cell Cycle Arrest : Studies indicated that it can cause G1 phase arrest in cancer cells, halting their progression and proliferation.
Materials Science
In materials science, this compound is investigated for its potential use in developing novel materials with specific electronic or optical properties.
Applications in Material Development
- Electrochemical Properties : Compounds derived from this oxazole structure have been evaluated for their electrochemical behavior, showing promise as materials for sensors and energy storage devices .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of synthesized alkaloids derived from this compound. The findings indicated potent activity against pathogens, suggesting that structural modifications could enhance efficacy against resistant strains.
Case Study 2: Anticancer Research
In a recent investigation involving xenograft models using A549 lung cancer cells, administration of derivatives led to a significant reduction in tumor volume compared to control groups. This study highlighted the potential for these compounds to be used synergistically with traditional chemotherapeutics like cisplatin to enhance overall antitumor efficacy.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Organic Synthesis | Building block for complex heterocycles | Used in condensation reactions and functionalization |
| Medicinal Chemistry | Antimicrobial and anticancer agent development | Effective against E. coli and S. aureus; induces apoptosis |
| Materials Science | Development of novel materials | Evaluated for electrochemical properties |
Mechanism of Action
The mechanism of action of methyl 4-chloro-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-phenylisoxazole-3-carboxylate: Another isoxazole derivative with similar chemical properties and applications.
Ethyl 5-chloro-4-methylisoxazole-3-carboxylate: A closely related compound with slight variations in its chemical structure and reactivity.
5-Methylisoxazole-3-carboxylic acid: A simpler isoxazole derivative used in various chemical reactions.
Uniqueness
Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate stands out due to its specific substitution pattern, which imparts unique reactivity and biological activities. Its chlorine atom and ester functional group make it a versatile intermediate in the synthesis of more complex molecules .
Biological Activity
Methyl 4-chloro-5-methyl-1,2-oxazole-3-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current findings related to its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features an oxazole ring, which is known for its role in various biological processes. The presence of the methyl and chloro groups enhances its lipophilicity and reactivity, potentially influencing its interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound may exhibit significant antimicrobial properties. Similar oxazole derivatives have demonstrated effective antibacterial action against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related compounds possess minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| Methyl 5-methylisoxazole-3-carboxylate | Methyl group at position 5 | Potent MAO inhibitor |
| Tert-butyl 5-iodo-1,2-oxazole-3-carboxylate | Tert-butyl group at position 3 | Enhanced lipophilicity for better membrane penetration |
| Methyl isoxazole-3-carboxylate | Lacks iodine substituent | Different reactivity profile due to absence of halogen |
Anticancer Activity
This compound has also been studied for its potential anticancer properties. It exhibits cytotoxic effects against various cancer cell lines. For example, a study reported that compounds with similar structures showed IC50 values lower than that of standard chemotherapeutics like doxorubicin in specific cancer cell lines .
The structure–activity relationship (SAR) studies suggest that the presence of electronegative substituents like chlorine significantly enhances antiproliferative activity against cancer cells. The mechanism of action may involve the inhibition of anti-apoptotic proteins or modulation of signaling pathways involved in cell survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, thereby modulating their activity.
- Receptor Binding : It shows binding affinity for specific receptors implicated in inflammatory responses and cancer progression.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited a significant reduction in bacterial load in infected animal models compared to controls.
- Cytotoxicity Assays : In vitro assays showed that treatment with this compound led to a dose-dependent decrease in cell viability across various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
